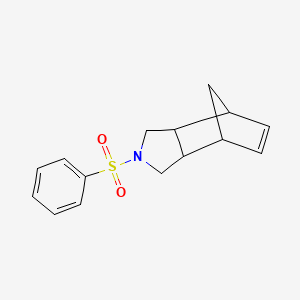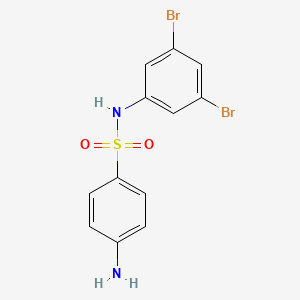
3',5'-Dibromosulfanilanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dibromosulfanilanilide is a chemical compound known for its antibacterial properties. It is a derivative of sulfanilamide, where the hydrogen atoms at the 3’ and 5’ positions of the benzene ring are replaced by bromine atoms. This compound has been studied for its potential therapeutic applications, particularly in the treatment of bacterial infections .
Vorbereitungsmethoden
The synthesis of 3’,5’-Dibromosulfanilanilide typically involves the bromination of sulfanilamide. One common method includes the use of bromine in an acidic medium to achieve the desired substitution on the benzene ring. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 3’ and 5’ positions .
For industrial production, the process may involve the use of more efficient and scalable methods. For example, the preparation of high-purity 2-amino-3,5-dibromobenzaldehyde, a precursor to 3’,5’-Dibromosulfanilanilide, can be achieved through a series of steps including catalytic hydrogenation, oxidation-reduction, and bromination .
Analyse Chemischer Reaktionen
3’,5’-Dibromosulfanilanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3’,5’-Dibromosulfanilanilide has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Wirkmechanismus
The antibacterial activity of 3’,5’-Dibromosulfanilanilide is believed to be due to its ability to inhibit the synthesis of folic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, the compound effectively prevents the bacteria from synthesizing the folic acid necessary for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
3’,5’-Dibromosulfanilanilide can be compared with other sulfanilamide derivatives such as:
Sulfanilamide: The parent compound, which lacks the bromine substitutions.
Sulfathiazole: Another sulfanilamide derivative with a thiazole ring.
Sulfadiazine: A derivative with a pyrimidine ring.
The uniqueness of 3’,5’-Dibromosulfanilanilide lies in its bromine substitutions, which enhance its antibacterial properties compared to the parent compound .
Eigenschaften
CAS-Nummer |
5438-94-8 |
|---|---|
Molekularformel |
C12H10Br2N2O2S |
Molekulargewicht |
406.09 g/mol |
IUPAC-Name |
4-amino-N-(3,5-dibromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2 |
InChI-Schlüssel |
CMPLBWGAIBCXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



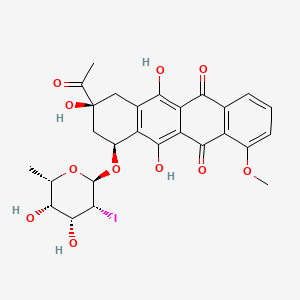
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
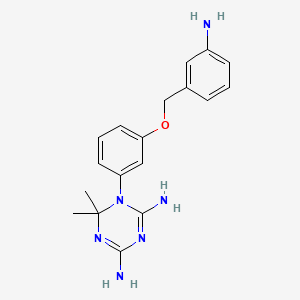
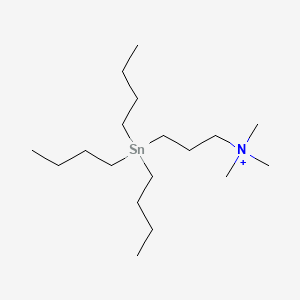

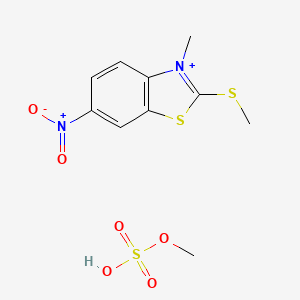

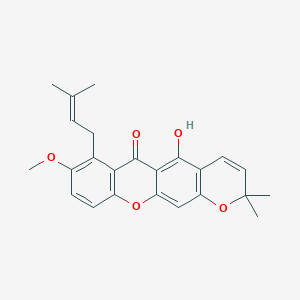
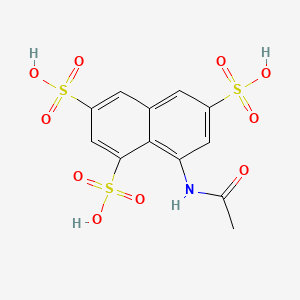
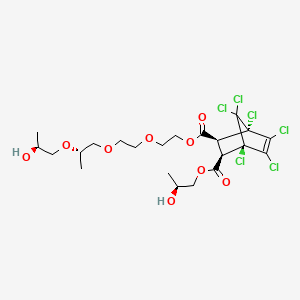
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)

